molecular formula C34H43N3O12 B12739630 3-(4-benzylpiperazin-1-yl)-N,N-dimethyl-3-phenylpropan-1-amine;(E)-but-2-enedioic acid CAS No. 81402-42-8

3-(4-benzylpiperazin-1-yl)-N,N-dimethyl-3-phenylpropan-1-amine;(E)-but-2-enedioic acid

Cat. No.: B12739630
CAS No.: 81402-42-8
M. Wt: 685.7 g/mol
InChI Key: UYSPKBXYONEUJH-LDFLFNBESA-N
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Description

3-(4-Benzylpiperazin-1-yl)-N,N-dimethyl-3-phenylpropan-1-amine;(E)-but-2-enedioic acid is a complex organic compound that features a piperazine ring, a benzyl group, and a phenylpropanamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-benzylpiperazin-1-yl)-N,N-dimethyl-3-phenylpropan-1-amine typically involves the reductive amination of a precursor compound. For instance, one method involves the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propoxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol . The reaction conditions often include refluxing the mixture in ethanol in the presence of glacial acetic acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Benzylpiperazin-1-yl)-N,N-dimethyl-3-phenylpropan-1-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.

Mechanism of Action

The mechanism of action of 3-(4-benzylpiperazin-1-yl)-N,N-dimethyl-3-phenylpropan-1-amine involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific biological context and the compound’s intended use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Benzylpiperazin-1-yl)-N,N-dimethyl-3-phenylpropan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

81402-42-8

Molecular Formula

C34H43N3O12

Molecular Weight

685.7 g/mol

IUPAC Name

3-(4-benzylpiperazin-1-yl)-N,N-dimethyl-3-phenylpropan-1-amine;(E)-but-2-enedioic acid

InChI

InChI=1S/C22H31N3.3C4H4O4/c1-23(2)14-13-22(21-11-7-4-8-12-21)25-17-15-24(16-18-25)19-20-9-5-3-6-10-20;3*5-3(6)1-2-4(7)8/h3-12,22H,13-19H2,1-2H3;3*1-2H,(H,5,6)(H,7,8)/b;3*2-1+

InChI Key

UYSPKBXYONEUJH-LDFLFNBESA-N

Isomeric SMILES

CN(CCC(N1CCN(CC1)CC2=CC=CC=C2)C3=CC=CC=C3)C.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CN(C)CCC(C1=CC=CC=C1)N2CCN(CC2)CC3=CC=CC=C3.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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